

Application Notes: Selective Precipitation of Zirconium with Cupferron in Acidic Media

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Compound of Interest

Compound Name: Kupferron

Cat. No.: B12356701

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Introduction

Cupferron, the ammonium salt of N-nitroso-N-phenylhydroxylamine, is a versatile organic chelating agent used for the quantitative precipitation and separation of various metal ions. One of its primary applications is the selective precipitation of tetravalent metal ions, such as zirconium(IV) and titanium(IV), from strongly acidic solutions. This property allows for the effective separation of these elements from trivalent metals like aluminum and iron, which do not precipitate under such conditions. The resulting zirconium-cupferron complex can be ignited to the stable oxide, zirconium dioxide (ZrO_2), enabling accurate gravimetric determination. This method is valuable in the analysis of alloys, minerals, and other complex matrices where precise zirconium quantification is required.

Principle of the Method

In a cold, strongly acidic aqueous medium (typically 5-10% H_2SO_4 or HCl), cupferron exists as the free acid, N-nitroso-N-phenylhydroxylamine. It reacts with zirconium(IV) ions to form a stable, insoluble chelate complex. The proposed structure for this complex is $\text{Zr}(\text{C}_6\text{H}_5\text{N}(\text{O})\text{NO})_4$.^{[1][2]}

The reaction is highly selective for tetravalent ions like Zr(IV) and Ti(IV) in strong acid. The bulky, flocculent precipitate can be converted into a more dense and filterable form by controlling the precipitation conditions, such as slow addition of the reagent and gentle heating.

[1] For gravimetric analysis, the filtered and washed precipitate is carefully ignited at high temperatures, converting it quantitatively to zirconium dioxide (ZrO_2), which is then weighed.

Key Applications and Limitations

Applications:

- Gravimetric determination of zirconium in various materials.
- Separation of zirconium and titanium from aluminum, chromium, and other trivalent metals. [1]
- Used as a separation step prior to other analytical techniques to remove interfering matrix elements.

Limitations:

- Numerous Interferences: Several other metal ions, including Fe(III) , V(V) , Ti(IV) , and Sn(IV) , also form precipitates with cupferron under similar conditions.[3] This necessitates prior separation or masking of these interfering ions.
- Reagent Instability: Aqueous solutions of cupferron are unstable and must be prepared fresh daily and stored in a cool, dark place.[4][5]
- Precipitate Form: The initial precipitate can be bulky and difficult to filter, requiring careful technique to ensure manageability.[1]

Quantitative Data

Table 1: Optimal Conditions for Quantitative Precipitation of Zirconium

Parameter	Recommended Condition	Notes
Acidity	5-10% H ₂ SO ₄ or HCl by volume	Ensures selectivity against many di- and trivalent cations. [1] [6]
Temperature	Cooled solution (< 15 °C)	Minimizes decomposition of the cupferron reagent during addition.
Reagent	6% (w/v) aqueous Cupferron solution	Solution should be freshly prepared, filtered, and kept cold. [6]
Addition Method	Slow, dropwise addition with constant stirring	Prevents formation of excessively bulky precipitates and promotes coagulation.
Excess Reagent	A slight excess is required	Ensures complete precipitation of zirconium.
Final Form	Zirconium Dioxide (ZrO ₂)	Achieved by ignition of the zirconium-cupferron precipitate. [1] [6]

Table 2: Common Interferences and Mitigation Strategies

Interfering Ion	Nature of Interference	Recommended Separation/Mitigation Strategy
Iron (Fe^{3+})	Co-precipitates quantitatively with zirconium.	Precipitate iron first using 1-nitroso-2-naphthol after complexing zirconium with citrate to prevent its precipitation.[1]
Titanium (Ti^{4+})	Co-precipitates quantitatively with zirconium.	Zirconium and titanium can be co-precipitated with cupferron, then separated from each other in a subsequent step (e.g., precipitating titanium with 8-hydroxyquinoline after masking zirconium with EDTA). [1]
Vanadium (V^{5+})	Co-precipitates quantitatively.	Reduction of V(V) to V(IV) can prevent interference in some cases.
Tin (Sn^{4+})	Co-precipitates quantitatively.	Separation by distillation as stannic tetrabromide prior to cupferron precipitation.[6]
Fluoride (F^-)	Forms highly stable complexes with Zr(IV), preventing its precipitation.[4]	Repeated fuming with strong acids (e.g., H_2SO_4) to expel HF. Alternatively, add a complexing agent like AlCl_3 to preferentially bind the fluoride. [7]

Experimental Protocol: Gravimetric Determination of Zirconium

This protocol details the procedure for the determination of zirconium in a sample solution free from other interfering ions.

Reagents and Equipment

- Sample Solution: Containing a known weight of the sample, dissolved to provide 50-150 mg of Zr.
- Concentrated Sulfuric Acid (H_2SO_4)
- 6% (w/v) Cupferron Solution: Dissolve 6 g of high-purity cupferron in 100 mL of cold deionized water. Filter the solution and store it in a refrigerator. Prepare fresh daily.
- Cupferron Wash Solution: Dilute 25 mL of the 6% cupferron solution with 975 mL of cold deionized water containing ~10 mL of concentrated H_2SO_4 .
- Equipment: 400 mL beakers, graduated cylinders, mechanical stirrer, ice bath, Buchner funnel with vacuum flask, Whatman No. 42 (or equivalent) ashless filter paper, porcelain crucible and lid, muffle furnace, desiccator, analytical balance.

Sample Preparation

- Transfer an accurately measured aliquot of the sample solution into a 400 mL beaker.
- Carefully add concentrated sulfuric acid to make the final solution approximately 10% acid by volume. For example, for a final volume of 200 mL, add 20 mL of concentrated H_2SO_4 to ~150 mL of water, then add the sample and dilute to the final volume.
- Cool the beaker in an ice bath to below 15 °C.

Precipitation Procedure

- While vigorously stirring the cold sample solution, slowly add the cold 6% cupferron solution dropwise from a burette or dropping funnel.
- Continue adding the reagent until the initial white, flocculent precipitate of zirconium cupferrate coagulates and a slight permanent turbidity forms from the reagent itself, indicating a slight excess has been added.

- Allow the precipitate to stand in the ice bath for at least 30 minutes to ensure complete precipitation.

Filtration and Washing

- Set up the Buchner funnel with a pre-weighed Whatman No. 42 ashless filter paper.
- Filter the cold solution under gentle suction. Do not allow the precipitate to dry completely on the filter at this stage.
- Wash the precipitate remaining in the beaker onto the filter paper using the cold cupferron wash solution.
- Wash the precipitate on the filter paper thoroughly with the cold wash solution. Perform at least 12-15 washes with 10-15 mL portions to completely remove any excess acid and reagent.^[6]
- After the final wash, continue suction for a few minutes to partially dry the precipitate.

Drying and Ignition

- Carefully transfer the filter paper containing the precipitate into a clean, pre-weighed porcelain crucible.
- Heat the crucible gently with a Bunsen burner, allowing the filter paper to char slowly without igniting into flame.
- Once the paper is fully charred, transfer the crucible to a muffle furnace.
- Gradually increase the temperature to 1000 °C and ignite for at least 2 hours, or until a constant weight is achieved. This converts the precipitate to white zirconium dioxide (ZrO₂).
- After ignition, transfer the crucible to a desiccator to cool to room temperature.
- Weigh the crucible containing the ZrO₂ residue on an analytical balance. Repeat the ignition, cooling, and weighing cycle until a constant weight (± 0.2 mg) is obtained.

Calculation

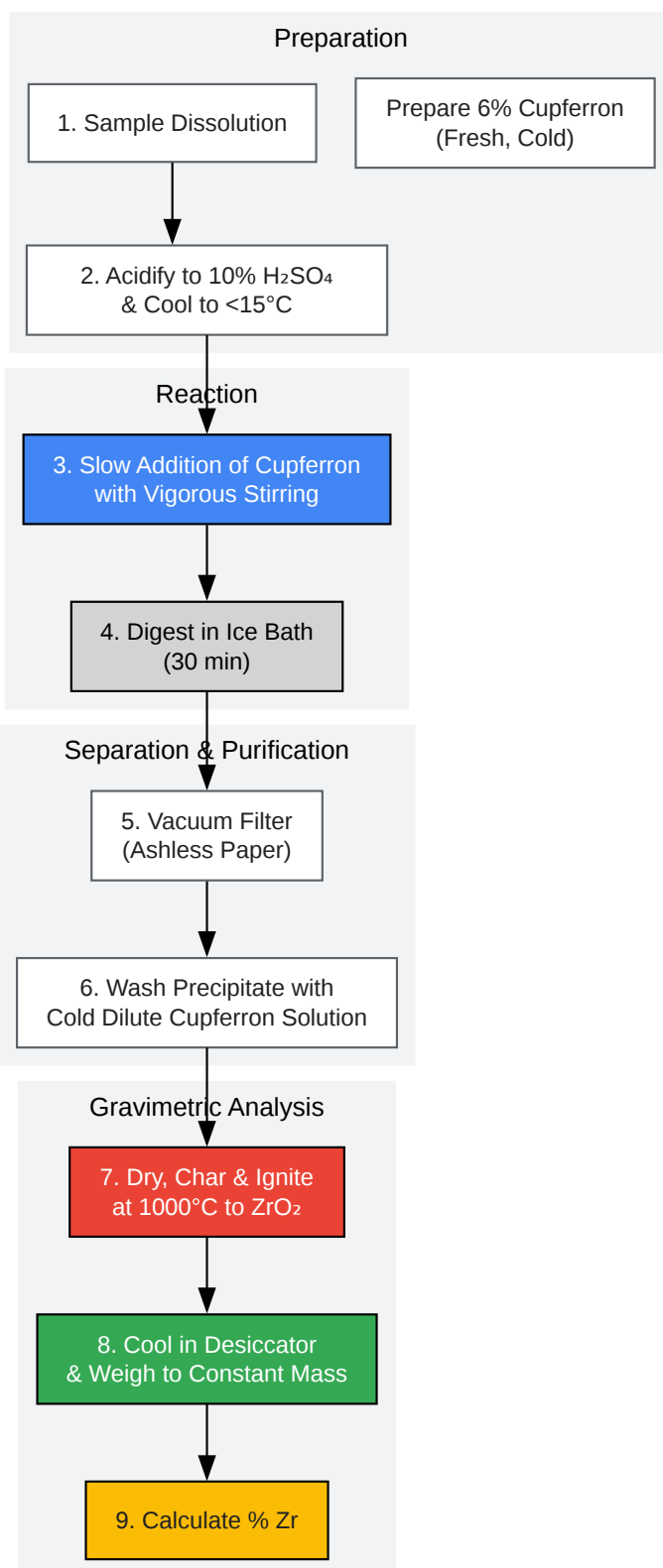
The percentage of zirconium in the original sample is calculated as follows:

Gravimetric Factor (GF) for Zr in ZrO_2 : $\text{GF} = (\text{Atomic Weight of Zr}) / (\text{Molecular Weight of } \text{ZrO}_2)$

$$\text{GF} = 91.224 / 123.223 = 0.7403$$

Percentage Zirconium (% Zr): $\% \text{ Zr} = [(\text{Weight of } \text{ZrO}_2 \text{ residue}) \times \text{GF}] / (\text{Weight of original sample}) \times 100$

Visualizations



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